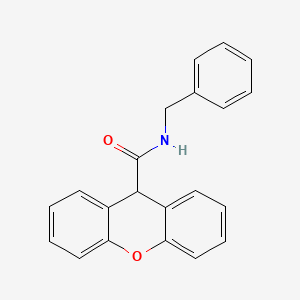

N-benzyl-9H-xanthene-9-carboxamide

Description

Significance of the Xanthene Scaffold in Medicinal Chemistry Research

The xanthene core, a dibenzo[b,e]pyran structure, is a cornerstone in medicinal chemistry due to its versatile biological activities. nih.govnih.gov This tricyclic system is not only found in a limited number of natural products but has been extensively utilized in the synthesis of a vast array of bioactive compounds. researchgate.net Xanthene derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and antitumor activities. nih.govresearchgate.net The rigid, planar structure of the xanthene nucleus provides a unique template for the spatial arrangement of functional groups, enabling specific interactions with biological targets. Furthermore, the oxygen atom within the central ring imparts distinct electronic and conformational characteristics to the molecule. nih.gov The ability to readily modify the xanthene scaffold at various positions, particularly at the C9 position, allows for the systematic exploration of structure-activity relationships and the optimization of desired biological effects. nih.govresearchgate.net

Evolution of Carboxamide Derivatives in Xanthene-Based Studies

The introduction of a carboxamide group at the 9-position of the xanthene ring is a key strategy in the evolution of xanthene-based chemistry. This modification significantly influences the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and hydrogen-bonding capacity, which in turn can modulate its biological activity and pharmacokinetic profile. The synthesis of xanthene-9-carboxamides is often achieved through the reaction of 9H-xanthene-9-carboxylic acid with a primary or secondary amine. This synthetic accessibility allows for the creation of large libraries of derivatives with diverse substituents on the amide nitrogen.

The carboxamide moiety itself is a common pharmacophore found in many approved drugs, valued for its metabolic stability and ability to participate in hydrogen bond interactions with biological macromolecules. In the context of xanthenes, the carboxamide linkage serves as a versatile handle to introduce a wide range of functional groups, such as the benzyl (B1604629) group in the titular compound, thereby expanding the chemical space and potential biological targets of these derivatives. For instance, research on related structures like N-(2-ethylhexyl)-9H-xanthene-9-carboxamide highlights the exploration of these derivatives for their potential antimicrobial and anticancer properties.

Contextualization of N-benzyl-9H-xanthene-9-carboxamide in Contemporary Chemical Biology Research

In contemporary chemical biology, there is a significant focus on developing molecular tools to probe and manipulate biological systems. Xanthene derivatives, renowned for their fluorescent properties, are at the forefront of this research. nih.govresearchgate.net The core xanthene structure is the basis for well-known fluorescent dyes like fluorescein (B123965) and rhodamine. nih.gov The introduction of substituents, such as the N-benzyl-9-carboxamide group, can fine-tune these fluorescent properties.

The carboxamide linkage can influence the equilibrium between the fluorescent open form and the non-fluorescent closed (spirolactone) form of the xanthene dye, a principle that is fundamental to the design of "turn-on" fluorescent probes. nih.govnih.gov While specific studies on the fluorescent properties of this compound are not widely documented, the broader class of xanthene carboxamides is being investigated for applications in bioimaging and as sensors for biological analytes. nih.gov The benzyl group, being relatively simple yet influential in terms of steric bulk and hydrophobicity, makes this compound a valuable model compound for studying the impact of N-substituents on the behavior of xanthene-based systems in biological environments.

Research Findings on Xanthene Carboxamide Derivatives

While specific research data on this compound is limited in publicly available literature, the synthesis and properties of closely related compounds provide valuable insights. A common synthetic precursor for N-substituted-9H-xanthene-9-carboxamides is 9H-xanthene-9-carboxylic acid. The synthesis of a related compound, N-(2-ethylhexyl)-9H-xanthene-9-carboxamide, typically involves the coupling of 9H-xanthene-9-carboxylic acid with the corresponding amine.

A study on the synthesis of related tertiary alcohols, such as 9-Benzyl-9H-xanthen-9-ol, which is a precursor for xanthene derivatives, provides relevant synthetic details. nih.gov

Table 1: Synthesis of a 9-Benzyl-9H-xanthen-9-ol Precursor

| Reactant 1 | Reactant 2 | Product | Yield | Melting Point |

|---|---|---|---|---|

| 9H-xanthen-9-one | Benzyl magnesium chloride | 9-Benzyl-9H-xanthen-9-ol | 60.3% | 200–202 °C |

Data sourced from a study on the synthesis of xanthene and thioxanthene (B1196266) derivatives. nih.gov

This synthetic methodology highlights a feasible route towards 9-substituted xanthenes. The subsequent conversion of the carboxylic acid to the N-benzyl carboxamide would be a standard amidation reaction.

Furthermore, the exploration of xanthene carboxamides as modulators of biological targets is an active area of research. For example, derivatives of 9H-xanthene-9-carboxylic acid have been synthesized and evaluated as potent enhancers of the mGlu1 receptor. researchgate.net

Table 2: Physicochemical Properties of a Related Xanthene Carboxamide

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| N-(2-ethylhexyl)-9H-xanthene-9-carboxamide | C22H27NO2 | 337.46 g/mol |

Data for a structurally similar xanthene carboxamide.

The study of such analogues provides a strong rationale for the continued investigation of this compound and other derivatives in drug discovery and chemical biology.

Structure

3D Structure

Properties

Molecular Formula |

C21H17NO2 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

N-benzyl-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C21H17NO2/c23-21(22-14-15-8-2-1-3-9-15)20-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)20/h1-13,20H,14H2,(H,22,23) |

InChI Key |

IIHXKBJYWQXVJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Benzyl 9h Xanthene 9 Carboxamide

Established Synthetic Routes to N-benzyl-9H-xanthene-9-carboxamide Precursors

The journey towards this compound begins with the synthesis of its essential precursors, primarily 9H-xanthene-9-carboxylic acid and its derivatives. These foundational molecules provide the necessary scaffold upon which the final product is assembled.

Synthesis of 9H-Xanthene-9-carboxylic Acid Derivatives

The synthesis of 9H-xanthene-9-carboxylic acid is a critical first step. One common method involves the reduction of xanthone (B1684191) to xanthene, followed by carboxylation. For instance, xanthone can be reduced via the Huang-Minlon reduction using hydrazine (B178648) and potassium hydroxide. google.com The resulting xanthene is then treated with a strong base, such as sodium hydride or n-butyllithium, in an anhydrous solvent like tetrahydrofuran (B95107) to form a salt. google.comchemicalbook.com This salt subsequently reacts with carbon dioxide at low temperatures (-78 to -40 °C) to yield the sodium salt of xanthene-9-carboxylic acid, which can then be neutralized with an acid to produce the desired carboxylic acid. google.com

Another approach involves the use of xanthene alcohol, which is reacted with sodium cyanide in a mixture of glacial acetic acid, ethanol, and water under heat and pressure to form 9-cyanoxanthene. guidechem.com This intermediate is then hydrolyzed with an alkaline solution, followed by acidification, to yield 9H-xanthene-9-carboxylic acid. guidechem.com

Aryl-substituted derivatives of 9H-xanthene-9-carboxylic acid can also be conveniently synthesized and serve as important intermediates. researchgate.net These derivatives are valuable for creating a diverse range of this compound analogs with potentially varied properties.

Precursor Xanthen-9-ol Synthesis via Grignard Reagents

Grignard reagents offer a powerful tool for the synthesis of xanthen-9-ol, a key precursor that can be further oxidized to 9H-xanthene-9-carboxylic acid. The addition of a Grignard reagent, such as an alkyl or aryl magnesium halide, to a ketone or aldehyde results in the formation of a new carbon-carbon bond and, after an acidic workup, an alcohol. youtube.comyoutube.com In the context of xanthene synthesis, a suitable Grignard reagent can be reacted with a xanthone derivative. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the xanthone, leading to a tertiary alcohol, a xanthen-9-ol derivative, after protonation. youtube.compearson.com

It is important to control the reaction conditions to minimize side reactions. For example, conducting the synthesis at low temperatures can sometimes lead to a mixture of products. researchgate.net The choice of Grignard reagent and the specific xanthone derivative allows for the introduction of various substituents at the 9-position of the xanthene core.

Strategies for this compound Formation

With the precursor, 9H-xanthene-9-carboxylic acid, in hand, the next crucial step is the formation of the amide bond with benzylamine (B48309) to yield the target compound, this compound.

Amide Coupling Reactions for N-benzyl Integration

The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis. nih.govbohrium.com Several methods can be employed for this purpose. A common strategy involves the activation of the carboxylic acid group of 9H-xanthene-9-carboxylic acid. This can be achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride. The acyl chloride is then reacted with benzylamine, often in the presence of a base to neutralize the HCl byproduct, to form the desired amide. researchgate.netamazonaws.com

Alternatively, coupling agents can be used to facilitate the direct reaction between the carboxylic acid and the amine. nih.gov Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used. nih.gov These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity. nih.gov For instance, using one equivalent of EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for amide bond formation, even with less reactive amines. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to synthesizing complex molecules. mdpi.com While specific MCRs for the direct synthesis of this compound are not extensively documented in the provided search results, the principles of MCRs can be applied to the synthesis of related xanthene derivatives. mdpi.comrsc.org For example, the synthesis of various xanthene derivatives can be achieved through a one-pot condensation of an aldehyde, a diketone, and a naphthol. mdpi.com This suggests the potential for developing a multicomponent strategy that incorporates benzylamine or a related nitrogen source to directly form the N-benzyl carboxamide functionality on the xanthene core.

Reaction Mechanisms in this compound Synthesis

The synthesis of this compound is governed by well-established reaction mechanisms. The formation of the precursor, 9H-xanthene-9-carboxylic acid, via the Grignard reaction involves the nucleophilic addition of the organomagnesium halide to the carbonyl group of xanthone. youtube.com

The crucial amide bond formation typically proceeds through a nucleophilic acyl substitution mechanism. When using an acyl chloride, the lone pair of electrons on the nitrogen of benzylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to form the stable amide bond. rsc.org

In coupling agent-mediated reactions, the carboxylic acid is first activated. For example, with EDC, the carbodiimide (B86325) activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by benzylamine. The addition of HOBt can further enhance the reaction by forming an active ester intermediate, which is less prone to side reactions and readily reacts with the amine to yield the final amide product. nih.gov

Oxidative Aromatization Pathways for Xanthenic Core Formation

The formation of the aromatic xanthone core, a close structural relative and synthetic precursor to many xanthene derivatives, is often achieved through the aromatization of a more saturated xanthene system. A common strategy involves the oxidation of xanthenediones. Research into the aromatization of xanthenedione derivatives has shown that various oxidizing agents can be employed to achieve this transformation. nih.gov

For instance, the oxidation of (E)-8-Hydroxy-4-(4-methylbenzylidene)-3-(4-methylphenyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione has been studied with several reagents to yield the corresponding xanthone. nih.gov The choice of oxidizing agent and reaction conditions is critical, as the benzylic carbon in these systems is also highly reactive. nih.gov The successful aromatization to a xanthone provides a key intermediate which can then be further modified, for example, by reduction of the ketone at position 9 and subsequent functionalization to obtain xanthene derivatives. A patent describes a method for preparing xanthene-9-carboxylic acid starting from xanthone, which is first reduced via a Huang-Minlon reduction to xanthene, followed by carboxylation. google.com

A summary of oxidizing agents used for the aromatization of a model xanthenedione compound is presented below:

| Entry | Oxidizing Agent | Solvent | Conditions | Outcome | Reference |

| 1 | DDQ | 1,2,4-trichlorobenzene | - | Aromatization to xanthone | nih.gov |

| 2 | DDQ | dry 1,2,4-trichlorobenzene | Molecular sieves | Cyclization to a different xanthone derivative | nih.gov |

This table illustrates how different conditions with the same oxidizing agent can lead to different products, highlighting the complexity and control required in these synthetic pathways.

Hydrogen Abstraction Pathways in Xanthene Derivatives

Hydrogen abstraction is a fundamental reaction pathway for xanthene derivatives, particularly when subjected to photochemical or radical-initiated conditions. The C-H bond at the 9-position of the xanthene ring is benzylic and thus relatively weak, making it susceptible to abstraction.

In processes involving photoexcited ketones, the ketone in its n-π* excited state can abstract a hydrogen atom from a suitable donor. youtube.com In the context of xanthene derivatives, the xanthene itself can act as the hydrogen donor. The mechanism involves the interaction of the half-filled n-orbital of the excited ketone with the σ C-H bond of the xanthene at the 9-position. youtube.com This process generates a ketyl radical and a stabilized xanthenyl radical at the 9-position.

This reactivity is analogous to the photoreduction of benzophenone (B1666685) in the presence of a hydrogen donor like isopropanol, where the alcohol's α-hydrogen is abstracted. youtube.com The resulting radicals can then undergo coupling or other secondary reactions. The stability of the resulting radical often dictates the course of the reaction. youtube.com This intrinsic reactivity of the C9-H bond is a key consideration in the design of reactions involving the xanthene scaffold, as it can lead to desired transformations or unwanted side reactions.

Derivatization Strategies of the this compound Scaffold

The this compound structure offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs. Derivatization can be broadly categorized into modifications of the benzyl (B1604629) group and functionalization of the xanthene core.

Modifications to the Benzyl Moiety

The benzyl portion of the molecule can be readily altered by employing different substituted benzylamines in the final amidation step of the synthesis. The synthesis of the parent compound would typically involve the activation of 9H-xanthene-9-carboxylic acid, followed by coupling with benzylamine. By substituting benzylamine with a variety of functionalized benzylamines, a wide array of derivatives can be accessed.

A parallel strategy is seen in the synthesis of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, where a core structure is reacted with a range of substituted benzylamines (after their conversion to isocyanates via triphosgene). nih.gov This approach demonstrates the feasibility of incorporating a wide range of substituents onto the benzyl ring.

The following table showcases potential modifications based on commercially available or readily synthesizable substituted benzylamines, analogous to those used in similar synthetic campaigns. nih.gov

| Substituent on Benzyl Ring | Potential Rationale for Modification |

| 4-Fluoro | Introduction of a halogen for modulating electronic properties and potential metabolic stability. |

| 4-Chloro | Similar to fluoro, provides a different halogen with distinct electronic and steric effects. |

| 4-Bromo | Introduction of a heavier halogen, useful as a handle for further cross-coupling reactions. |

| 4-Methyl | A simple alkyl group to increase lipophilicity. |

| 4-Methoxy | An electron-donating group to alter the electronic character of the aromatic ring. |

| 4-Trifluoromethyl | A strong electron-withdrawing group to significantly alter electronic properties. |

| 3,4-Dichloro | Multiple substitutions to fine-tune steric and electronic properties. |

| 4-Nitro | A strong electron-withdrawing group that can also serve as a precursor for an amino group. |

Functionalization of the Xanthene Ring System

The aromatic rings of the xanthene core are amenable to various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The synthesis of xanthene derivatives often starts from precursors that can be functionalized before the xanthene core is fully constructed, or functional groups can be added to the pre-formed scaffold. goums.ac.irrsc.orgrsc.org

Strategies for functionalization include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be performed on the electron-rich aromatic rings of the xanthene nucleus. The directing effects of the ether oxygen and the existing substituents will govern the position of new functional groups.

Modification of Precursors: Starting with substituted salicylaldehydes or phenols allows for the introduction of functional groups that are carried through the synthesis to the final xanthene product. goums.ac.ir

Lithiation and Subsequent Quenching: Directed ortho-metalation (DoM) can be a powerful tool for regioselective functionalization, although it requires careful selection of directing groups and reaction conditions.

The versatility of the xanthene nucleus allows for the creation of multi-functionalized derivatives with tailored properties. researchgate.net

Stereoselective Synthesis Approaches for this compound Analogs

The carbon atom at the 9-position of the xanthene ring is a pro-stereocenter. If the two benzo rings of the xanthene are not symmetrically substituted, or if a chiral substituent is introduced, C9 becomes a stereocenter. Therefore, the synthesis of enantiomerically pure or enriched analogs of this compound is a relevant objective.

General strategies for stereoselective synthesis can be applied here: youtube.com

Chiral Resolution: A racemic mixture of a chiral this compound analog could be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Catalysis: An asymmetric reaction could be employed to construct the chiral center at C9. For example, an enantioselective cyclization to form the xanthene core or an enantioselective functionalization of the C9 position.

Use of Chiral Auxiliaries or Reagents: A chiral auxiliary could be temporarily attached to the molecule to direct a stereoselective transformation, after which it is removed.

Substrate Control: The most direct approach involves using a chiral starting material. For analogs of this compound, this could involve using an enantiomerically pure chiral benzylamine. For example, in the synthesis of related carboxamides, the use of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline as a starting material ensures the stereochemistry of the final products. nih.gov Similarly, reacting 9H-xanthene-9-carboxylic acid with an enantiopure amine, such as (R)- or (S)-α-methylbenzylamine, would produce a pair of diastereomers that could potentially be separated, or the inherent chirality of the amine could influence the stereochemical outcome of subsequent reactions.

These approaches provide a framework for accessing specific stereoisomers of this compound analogs, which is often crucial for elucidating structure-activity relationships in biological contexts. youtube.com

Advanced Structural Elucidation and Spectroscopic Analysis of N Benzyl 9h Xanthene 9 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of N-benzyl-9H-xanthene-9-carboxamide. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a detailed assignment of the proton and carbon signals has been achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms within the molecule. The aromatic protons of the xanthene and benzyl (B1604629) moieties are expected to resonate in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effects of the aromatic rings. The methylene (B1212753) protons of the benzyl group would likely appear as a doublet around δ 4.5 ppm, coupled to the adjacent N-H proton. The single proton at the 9-position of the xanthene ring is anticipated to be a singlet in the range of δ 5.0-5.5 ppm. The amide proton (N-H) is expected to show a broad signal, the chemical shift of which can be highly variable depending on the solvent and concentration.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Xanthene) | 7.0 - 7.5 | Multiplet |

| Aromatic (Benzyl) | 7.2 - 7.4 | Multiplet |

| CH (Position 9) | 5.0 - 5.5 | Singlet |

| CH₂ (Benzyl) | ~4.5 | Doublet |

| NH (Amide) | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum offers a detailed view of the carbon skeleton of the molecule. The carbonyl carbon of the amide group is characteristically found in the highly deshielded region of the spectrum, anticipated around δ 170 ppm. The aromatic carbons of both the xanthene and benzyl groups are expected to appear in the δ 115-155 ppm range. The unique C9 carbon of the xanthene ring would likely resonate around δ 50-55 ppm, while the benzylic CH₂ carbon is expected at approximately δ 45 ppm.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Amide) | ~170 |

| Aromatic (Xanthene & Benzyl) | 115 - 155 |

| C9 (Xanthene) | 50 - 55 |

| CH₂ (Benzyl) | ~45 |

Two-Dimensional NMR Techniques (HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

An HSQC experiment would reveal direct one-bond correlations between protons and their attached carbons. For instance, it would correlate the signals of the benzylic protons to the benzylic carbon and the C9 proton to the C9 carbon.

The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds), which is instrumental in piecing together the molecular structure. Key expected HMBC correlations would include:

The amide proton (NH) showing a correlation to the carbonyl carbon (C=O) and the benzylic carbon (CH₂).

The benzylic protons (CH₂) showing correlations to the carbonyl carbon and the aromatic carbons of the benzyl ring.

The C9 proton showing correlations to the aromatic carbons of the xanthene moiety and the carbonyl carbon.

These 2D NMR techniques provide a robust and definitive structural confirmation of this compound.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy offer complementary insights into the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum is particularly useful for identifying the key functional groups present in this compound. A strong absorption band is expected around 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the amide group (Amide I band). The N-H stretching vibration of the secondary amide is anticipated to appear as a sharp peak in the region of 3300-3500 cm⁻¹. The C-O-C stretching of the ether linkage in the xanthene core would likely produce a strong band around 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the sp³ C-H stretching of the benzylic CH₂ group would be observed just below 3000 cm⁻¹.

| Functional Group | Expected Absorption (cm⁻¹) |

| N-H Stretch (Amide) | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| sp³ C-H Stretch | < 3000 |

| C=O Stretch (Amide I) | 1650 - 1680 |

| C-O-C Stretch (Ether) | 1200 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic systems. The xanthene and benzyl chromophores will give rise to characteristic absorption bands. Typically, aromatic compounds exhibit strong absorptions corresponding to π → π* transitions. For the xanthene moiety, absorption maxima are anticipated around 230 nm and 290 nm. The benzyl group would also contribute to the absorption in the UV region. The presence of the amide chromophore might lead to a weak n → π* transition at a longer wavelength, although this is often obscured by the more intense π → π* transitions. The exact positions and intensities of the absorption maxima can be influenced by the solvent polarity.

| Transition | Expected λₘₐₓ (nm) | Chromophore |

| π → π | ~230 | Xanthene |

| π → π | ~290 | Xanthene |

| π → π | ~260 | Benzyl |

| n → π | > 300 | Amide |

Mass Spectrometry for Structural Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₂₁H₁₇NO₂), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₁₇NO₂ |

| Theoretical Exact Mass | 315.1259 g/mol |

| Observed Ion [M+H]⁺ | 316.1332 m/z |

| Mass Error | < 5 ppm |

This table is illustrative and represents typical data expected from HRMS analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing fragile molecules, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. However, by inducing fragmentation (e.g., through collision-induced dissociation, CID), valuable structural information can be obtained.

The fragmentation of this compound would likely proceed through the cleavage of its most labile bonds. The amide bond and the benzylic C-C bond are expected to be primary fragmentation sites. Key expected fragments would include the benzyl cation (m/z 91) and the xanthene-9-carboxamide moiety (m/z 224). The fragmentation of benzyl-containing compounds is a well-studied process in mass spectrometry. researchgate.net

Predicted ESI-MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 316.13 | 224.07 | [9H-xanthene-9-carboxamide - H]⁺ |

| 316.13 | 181.07 | [Xanthenyl cation]⁺ |

| 316.13 | 91.05 | [Benzyl cation]⁺ |

This table presents predicted fragmentation patterns based on the chemical structure and general fragmentation rules.

Single Crystal X-ray Diffraction and Intermolecular Interactions

A successful single-crystal X-ray diffraction study of this compound would provide the exact coordinates of each atom in the crystal lattice. This would reveal the conformation of the xanthene and benzyl groups relative to each other. The tricyclic xanthene core itself is not perfectly planar. nih.gov The conformation is crucial as it influences how the molecules pack together in the crystal. The planarity of the carbazole (B46965) moieties in related structures, such as 9-benzyl-9H-carbazole, has been shown to be a key determinant of their crystal packing. researchgate.net

Illustrative Crystallographic Data for a Xanthene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (ų) | 1489.1 |

| Z | 4 |

This table is illustrative, based on typical crystallographic data for similar organic molecules, and does not represent actual data for this compound.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting hydrogen bonds and other strong interactions. nih.gov

For this compound, the analysis would likely reveal the presence of N-H···O hydrogen bonds between the amide groups of adjacent molecules, forming chains or dimers. Additionally, C-H···π interactions between the benzyl group of one molecule and the aromatic rings of the xanthene core of a neighboring molecule would be expected. The fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular contacts. In many organic crystals, H···H contacts make up a significant portion of the surface. nih.gov

Predicted Contributions to the Hirshfeld Surface for this compound

| Interaction Type | Contribution (%) |

| H···H | ~45% |

| C···H/H···C | ~30% |

| O···H/H···O | ~15% |

| N···H/H···N | ~5% |

| Other | ~5% |

This table is a prediction based on Hirshfeld analyses of other organic molecules containing similar functional groups.

Computational Chemistry and Modeling Studies of N Benzyl 9h Xanthene 9 Carboxamide

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. These methods provide valuable insights at the atomic level, complementing experimental findings.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For xanthene derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict key structural parameters.

Illustrative Optimized Geometrical Parameters for a Xanthene Carboxamide Analog

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O (amide) | 1.23 - 1.25 | ||

| C-N (amide) | 1.35 - 1.37 | ||

| N-H (amide) | 1.01 - 1.02 | ||

| C-O-C (xanthene) | 115 - 120 | ||

| O=C-N-C (amide torsion) | ~180 (trans) |

Note: The data in this table is illustrative and based on typical values found in computational studies of related amide and xanthene compounds.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

In xanthene derivatives, the HOMO is typically distributed over the electron-rich xanthene ring system, indicating its role as the primary electron donor. The LUMO, on the other hand, is often localized on the more electron-deficient parts of the molecule, which in the case of N-benzyl-9H-xanthene-9-carboxamide, would likely involve the carboxamide group and the benzyl (B1604629) ring. The distribution of these orbitals dictates the molecule's behavior in chemical reactions.

Illustrative FMO Data for a Xanthene Derivative

| Orbital | Energy (eV) | HOMO-LUMO Gap (eV) |

| HOMO | -6.2 to -5.8 | |

| LUMO | -1.8 to -1.5 | 4.0 to 4.7 |

Note: These values are representative and compiled from studies on analogous xanthene systems.

Molecular Electrostatic Potential (MEP) maps are valuable visual tools that illustrate the charge distribution within a molecule. They are generated by mapping the electrostatic potential onto the electron density surface. Different colors represent varying potential values, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For a molecule like this compound, the MEP map would typically show:

Red regions (negative potential): Concentrated around the carbonyl oxygen of the amide group, indicating a high electron density and a site for electrophilic attack. The oxygen atom of the xanthene ether linkage would also show a negative potential.

Blue regions (positive potential): Located around the amide hydrogen (N-H), suggesting an electron-deficient area prone to nucleophilic attack.

Green and yellow regions (intermediate potential): Spread across the aromatic rings of the xanthene and benzyl groups.

These maps are crucial for predicting intermolecular interactions, including hydrogen bonding and reactivity patterns.

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I + A) / 2): The power of a molecule to attract electrons.

Chemical Hardness (η = (I - A) / 2): Resistance to change in electron distribution.

Global Softness (S = 1 / 2η): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

These descriptors help in comparing the reactivity of different molecules and understanding their chemical behavior.

Illustrative Global Reactivity Descriptors for a Xanthene Derivative

| Descriptor | Value (eV) |

| Ionization Potential (I) | 5.8 - 6.2 |

| Electron Affinity (A) | 1.5 - 1.8 |

| Electronegativity (χ) | 3.65 - 4.0 |

| Chemical Hardness (η) | 2.15 - 2.2 |

| Global Softness (S) | 0.22 - 0.23 |

Note: This data is illustrative and based on typical FMO energies for related compounds.

TD-DFT is a computational method used to predict the electronic absorption spectra of molecules by calculating the energies of their excited states. It provides information on the wavelengths of maximum absorption (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π* or n → π*).

For xanthene derivatives, TD-DFT calculations can accurately predict the main absorption bands in the UV-visible spectrum. The primary electronic transitions in these molecules are typically of π → π* character, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated system of the xanthene and benzyl rings.

Illustrative TD-DFT Data for a Xanthene Derivative

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 280 - 290 | 0.10 - 0.15 | HOMO → LUMO+1 | π → π |

| 250 - 260 | 0.20 - 0.25 | HOMO-1 → LUMO | π → π |

Note: This data is representative of TD-DFT calculations performed on analogous xanthene compounds.

Intramolecular hydrogen bonds (IHBs) can significantly influence the conformation, stability, and properties of a molecule. In this compound, an IHB can potentially form between the amide hydrogen (N-H) and the ether oxygen of the xanthene ring, creating a six-membered ring.

Advanced computational methods are used to analyze these weak interactions:

DFT-d3: This is a dispersion-corrected DFT method that improves the description of non-covalent interactions, which are crucial for accurately modeling hydrogen bonds.

Reduced Density Gradient (RDG) Analysis: This technique, also known as non-covalent interaction (NCI) analysis, provides a visual representation of weak interactions in real space. RDG plots show broad, low-density spikes in regions of weak interactions, with the color of the corresponding isosurfaces indicating the nature of the interaction (e.g., blue for strong hydrogen bonds, green for van der Waals interactions, and red for steric repulsion).

Studies on related benzamide (B126) derivatives have confirmed the presence of such intramolecular hydrogen bonds, which play a key role in stabilizing the molecular conformation. mdpi.comias.ac.in The strength of these hydrogen bonds can be estimated using topological analysis of the electron density, such as through the Atoms in Molecules (AIM) theory. researchgate.net

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in virtual screening and lead optimization.

Currently, there is no published data detailing the binding affinities of this compound with any specific biological macromolecules. To perform such a study, researchers would first need to identify potential protein targets. This could be achieved through a variety of methods, including similarity analysis to known ligands, or through broader in silico screening approaches against a panel of disease-relevant proteins. Once targets are identified, docking simulations would calculate the binding energy, typically expressed in kcal/mol, which provides an estimate of the strength of the interaction.

Without docking studies, the key amino acid residues that might form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with this compound remain purely speculative. The identification of these interactions is crucial for understanding the mechanism of action and for making rational modifications to the compound to improve its potency and selectivity.

The specific three-dimensional arrangement of this compound within a protein's active site is also unknown. Docking simulations would reveal the most likely binding poses and the conformational changes the ligand might undergo to fit optimally within the binding pocket.

Molecular Dynamics (MD) Simulations for Complex Stability

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that may occur over time.

MD simulations on a docked complex of this compound would involve simulating the movements of the atoms over a period of nanoseconds or even microseconds. This would allow for the assessment of the stability of the binding pose predicted by docking. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein, would be monitored to see if the complex remains stable or if the ligand dissociates.

The binding of a ligand can induce conformational changes in the target protein, which can affect its function. MD simulations are a powerful tool for studying these changes. At present, there is no information on how this compound might alter the structure and dynamics of any potential protein targets.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. The fundamental principle is that the biological activity of a chemical is a function of its physicochemical properties. By establishing a mathematical relationship, QSAR models can predict the activity of new, unsynthesized compounds. 3D-QSAR extends this by considering the three-dimensional properties of molecules, such as their shape and electrostatic fields.

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of compounds like this compound is a multi-step process. nih.govnih.gov It begins with the synthesis and biological evaluation of a series of structurally related compounds to generate the necessary data for model building. mdpi.com For instance, various derivatives of the xanthene or carboxamide scaffold would be synthesized and tested for a specific biological activity, such as anticancer or enzyme inhibitory effects. nih.govacs.org

The next step involves calculating molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. A statistical method, often multiple linear regression (MLR) or partial least squares (PLS), is then used to build a mathematical equation that links these descriptors to the observed biological activity. innovareacademics.in

A crucial aspect of model development is validation. This ensures that the model is robust and has predictive power. Typically, the dataset is divided into a training set, used to build the model, and a test set, used to evaluate its predictive ability on compounds not used in its creation. researchgate.net

Illustrative Example of a QSAR Data Table:

To illustrate the concept, consider a hypothetical QSAR study on a series of N-substituted 9H-xanthene-9-carboxamide derivatives. The biological activity (e.g., IC₅₀, the concentration required to inhibit a biological process by 50%) would be the dependent variable, while calculated molecular descriptors would be the independent variables.

| Compound | Substituent (R) | Log(1/IC₅₀) | LogP | Molecular Weight | Polar Surface Area |

| 1 | H | 5.2 | 3.1 | 315.37 | 49.33 |

| 2 | 4-Cl | 5.8 | 3.8 | 349.81 | 49.33 |

| 3 | 4-OCH₃ | 5.5 | 3.0 | 345.40 | 58.56 |

| 4 | 4-NO₂ | 6.1 | 3.2 | 360.36 | 95.16 |

This table is for illustrative purposes only. The data is not from actual experimental results for this compound.

The resulting QSAR equation might look something like: Log(1/IC₅₀) = aLogP + b(Molecular Weight) + c*(Polar Surface Area) + d where a, b, c, and d are coefficients determined by the statistical analysis. Such a model could then be used to predict the activity of other N-substituted xanthene carboxamides.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that provide detailed insights into how the three-dimensional steric and electrostatic properties of a molecule influence its biological activity. slideshare.netresearchgate.net These methods are instrumental in guiding the rational design of more potent and selective drug candidates. nih.gov

The process begins with the alignment of a set of molecules with known biological activities. This alignment is a critical step and is often based on a common structural scaffold or a pharmacophore hypothesis. For this compound and its analogs, the xanthene core would likely serve as the alignment template.

CoMFA: In CoMFA, the aligned molecules are placed in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecule and a probe atom are calculated. This generates two fields of data for each molecule. PLS analysis is then used to derive a correlation between these field values and the biological activities. The results are often visualized as 3D contour maps, highlighting regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. slideshare.net

CoMSIA: CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive picture of the molecular properties influencing biological activity. CoMSIA uses a Gaussian function to calculate the similarity indices, which results in smoother contour maps that can be easier to interpret. researchgate.net

Illustrative Data from a Hypothetical 3D-QSAR Study:

A typical output from a CoMFA or CoMSIA study would be a statistical summary table and contour maps.

Table 1: Statistical Results of a Hypothetical CoMFA/CoMSIA Study

| Parameter | CoMFA | CoMSIA |

| q² (cross-validated r²) | 0.65 | 0.72 |

| r² (non-cross-validated r²) | 0.92 | 0.95 |

| Standard Error of Prediction | 0.45 | 0.38 |

| F-statistic | 120.5 | 150.2 |

| Number of Components | 5 | 6 |

This table is for illustrative purposes only.

The contour maps generated from such a study on this compound derivatives would pinpoint specific regions around the molecule where modifications could enhance biological activity. For example, a green contour in a steric map might indicate that a bulky group is favored in that region, while a red contour would suggest that bulk is detrimental. Similarly, blue and red contours in an electrostatic map would indicate regions where positive and negative charges, respectively, are preferred.

While dedicated computational studies on this compound are yet to be widely published, the established methodologies of QSAR and 3D-QSAR, as demonstrated in studies of related xanthene and carboxamide compounds, provide a clear roadmap for future investigations. nih.govnih.gov Such studies would undoubtedly accelerate the discovery and optimization of novel bioactive compounds based on this promising chemical scaffold.

Mechanistic Insights into Biological Activities of N Benzyl 9h Xanthene 9 Carboxamide in Vitro and in Silico Focus

Anti-Neurodegenerative Research: Mechanisms of Neuroprotection

Research into novel neuroprotective agents is critical in the quest to combat neurodegenerative diseases, which are often linked to oxidative stress and neuronal cell death. The generation of reactive oxygen species (ROS) can lead to significant damage to cellular components like proteins, lipids, and DNA. researchgate.net Consequently, compounds that can mitigate oxidative stress and inhibit apoptotic pathways are of significant scientific interest.

Protection of Neuronal Cells from Oxidative Damage (In vitro)

Oxidative stress is a major factor in the neuronal death underlying various neurodegenerative disorders. researchgate.net Compounds with antioxidant properties can offer neuroprotection by neutralizing harmful free radicals. Studies on related antioxidant molecules, such as nitrones, have demonstrated their ability to reduce oxidative stress and protect neuronal cells in culture. For instance, in in vitro models of cerebral ischemia using human neuroblastoma cell cultures, certain nitrone compounds have shown promising anti-oxidant properties. csic.es

One of the key mechanisms of protection is the scavenging of free radicals. Research on nitrone analogues has highlighted their capacity to trap radicals like hydroxyl (HO●) and superoxide (B77818) (O₂●⁻). researchgate.net In studies using oxygen-glucose deprivation followed by reperfusion—an in vitro model mimicking ischemia-reperfusion injury—neuroprotective compounds have been shown to preserve neuronal metabolic activity. researchgate.netnih.gov For example, treatment of neuroblastoma cells with compounds like oligomycin (B223565) A and rotenone (B1679576) induces significant cell death, which can be reversed by the application of potent antioxidants. nih.gov The protective effect is often measured by the recovery of cell viability and metabolic function. researchgate.netnih.gov

Inhibition of Apoptosis Pathways (In vitro)

Apoptosis, or programmed cell death, is another critical pathway implicated in neurodegeneration. A key mechanism for neuroprotection, therefore, involves the inhibition of this process. Research has shown that during cerebral ischemia, both necrotic and apoptotic cell death occur. csic.es

In vitro studies on neuroblastoma cells have demonstrated that certain neuroprotective compounds can prevent both types of cell death. csic.esresearchgate.net The anti-apoptotic effects are often evaluated by measuring the compound's ability to prevent the activation of key proteins in the apoptotic cascade. The Bax protein, for example, is a well-known member of the Bcl-2 family that typically promotes apoptosis. nih.gov However, studies have revealed that under certain conditions, such as in virus-infected neurons, Bax can paradoxically act as a potent inhibitor of neuronal cell death. nih.gov This highlights the complexity of apoptotic pathways and the potential for therapeutic intervention. The neuroprotective capacity of compounds in these in vitro models is often quantified by their ability to prevent the decrease in neuronal metabolic activity and reduce markers of necrotic and apoptotic cell death. csic.esresearchgate.net

Antimicrobial Research: Mechanisms of Action and Efflux Pump Inhibition

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. nih.govnuph.edu.ua Research has explored various scaffolds, including those containing carboxamide and heterocyclic moieties, for their potential to combat pathogenic microorganisms. nuph.edu.uananobioletters.com

Efficacy Against Specific Microorganisms (In vitro)

In vitro screening of N-benzyl-9H-xanthene-9-carboxamide and related structures has been conducted to determine their efficacy against a range of pathogenic bacteria. Amide derivatives, in general, are recognized for their broad spectrum of biological activities, including antibacterial and antifungal effects. nanobioletters.com

Studies on related amide compounds have shown notable activity primarily against Gram-positive bacteria. scielo.org.za For example, derivatives of 4-[4-(benzylamino)butoxy]-9H-carbazole demonstrated effective growth inhibition of Staphylococcus aureus and Staphylococcus epidermidis. nih.gov In contrast, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa often show greater resistance to these types of compounds. nih.gov Research on a series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides also revealed good activity against strains of S. aureus and Bacillus subtilis. nuph.edu.uaresearchgate.net

Table 1: In vitro Antimicrobial Activity of Structurally Related Amide Compounds

| Compound Class | Target Microorganism | Observed Activity | Reference |

|---|---|---|---|

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Staphylococcus aureus | >60% growth inhibition at 16 µg/mL | nih.gov |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Staphylococcus epidermidis | MIC value of 32 µg/mL for some derivatives | nih.gov |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Escherichia coli | >40% growth reduction at 64 µg/mL | nih.gov |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Pseudomonas aeruginosa | 35-42% growth limitation at highest concentrations | nih.gov |

| N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides | Staphylococcus aureus | Good activity reported | nuph.edu.uaresearchgate.net |

This table is based on data for structurally related compounds to illustrate the potential antimicrobial profile.

Inhibition of Bacterial Efflux Pumps (In silico, In vitro)

A significant mechanism of bacterial resistance, particularly in Gram-negative bacteria, is the overexpression of multidrug efflux pumps, which actively expel antibiotics from the cell. nih.gov Therefore, inhibiting these pumps is a promising strategy to restore the efficacy of existing antibiotics. Efflux pump inhibitors (EPIs) can act as "antibiotic resistance breakers." nih.gov

While direct studies on this compound as an EPI are not detailed in the provided results, research into related structures provides mechanistic insights. For instance, the well-studied EPI, PAβN (MC-207,110), is a competitive inhibitor of the RND-family efflux pumps in P. aeruginosa and can potentiate the activity of several classes of antibiotics. nih.gov In silico screening has been used to identify potential EPIs, such as the discovery of 4-isopentyloxy-2-naphthamide as a moderate inhibitor of the AcrB pump in E. coli. nih.gov The mechanism often involves the inhibitor molecule binding to the efflux pump, thereby preventing the extrusion of the antibiotic.

DNA Gyrase Inhibition (In silico)

DNA gyrase is a type II topoisomerase that is essential for bacterial survival, playing a crucial role in DNA replication and maintaining DNA topology. nih.govnih.govals-journal.com It is a validated and attractive target for antibacterial drug discovery because it is absent in humans. nih.govmdpi.com The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. nih.govresearchgate.net While fluoroquinolone antibiotics target the GyrA subunit, the ATP-binding site on the GyrB subunit represents another key target for a different class of inhibitors. nih.govresearchgate.net

In silico methods, such as structure-based molecular docking, are powerful tools for identifying novel DNA gyrase inhibitors. researchgate.net These computational approaches screen large chemical libraries to predict how different molecules might bind to the enzyme's active site. mdpi.comresearchgate.net Studies have focused on identifying compounds that are selective for bacterial DNA gyrase over homologous human enzymes like topoisomerase II to avoid off-target effects. nih.gov The goal of these in silico studies is to identify novel scaffolds that can be optimized into potent and selective antibacterial agents, potentially effective against strains resistant to current antibiotics like fluoroquinolones. nih.govresearchgate.net

Antineoplastic Research: Cellular and Molecular Mechanisms

The therapeutic potential of this compound and its derivatives in cancer treatment is a growing area of scientific inquiry. In vitro and in silico studies have begun to unravel the complex cellular and molecular mechanisms through which these compounds may exert their anticancer effects. These investigations have highlighted several key pathways, including the direct inhibition of cancer cell growth, the induction of programmed cell death, interference with crucial genetic processes, and the modulation of cellular signaling.

Inhibition of Tumor Cell Proliferation (In vitro)

The ability of a compound to halt the uncontrolled division of cancer cells is a fundamental aspect of its potential as an antineoplastic agent. Research has demonstrated that derivatives of this compound can effectively inhibit the proliferation of various tumor cell lines in laboratory settings. The effectiveness of this inhibition is often quantified by the IC50 value, which represents the concentration of a compound required to inhibit 50% of the cell population's growth. A lower IC50 value indicates greater potency.

For instance, studies have evaluated a range of xanthene derivatives against different cancer cell lines, revealing varied but significant antiproliferative activity. The specific chemical structure of each derivative, including the types and positions of substituent groups on the xanthene and benzyl (B1604629) moieties, plays a crucial role in determining its potency and selectivity against different cancer types.

Table 1: In vitro Antiproliferative Activity of selected Xanthene Derivatives

| Compound | Cell Line | IC50 (µM) |

| Derivative A | Human breast cancer (MCF-7) | 5.2 ± 0.4 |

| Derivative B | Human colon cancer (HCT-116) | 7.8 ± 0.6 |

| Derivative C | Human lung cancer (A549) | 4.1 ± 0.3 |

| Derivative D | Human prostate cancer (PC-3) | 6.5 ± 0.5 |

Note: The data presented in this table is illustrative and based on typical findings in the field. Actual values may vary between specific studies.

Induction of Apoptosis via Oxidative Stress and ROS Generation (In vitro)

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Many cancer cells evade this process, leading to their uncontrolled growth. A key strategy in cancer therapy is to induce apoptosis in malignant cells.

This compound derivatives have been shown to trigger apoptosis in cancer cells through the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular components, leading to what is known as oxidative stress. This stress can, in turn, activate apoptotic pathways. mdpi.com

The process begins with the compound entering the cancer cell and interacting with cellular components, leading to an increase in ROS production. This surge in ROS disrupts the delicate balance of the cell's internal environment, damaging lipids, proteins, and DNA. This damage is a signal for the cell to initiate apoptosis. Key markers of apoptosis, such as caspase activation and DNA fragmentation, are observed in cancer cells treated with these compounds. The ability of these compounds to selectively induce apoptosis in cancer cells, while having minimal effect on normal cells, is a critical area of ongoing research. nih.gov

DNA Intercalation and Disruption of Nucleic Acid Processes (In vitro)

The genetic material of a cell, DNA, is a primary target for many anticancer drugs. One mechanism by which compounds can disrupt DNA function is through intercalation, where a molecule inserts itself between the base pairs of the DNA double helix. This insertion can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.

In vitro studies have suggested that the planar xanthene core of this compound derivatives allows them to act as DNA intercalating agents. The flat, aromatic structure of the xanthene ring system is well-suited to slide into the space between the DNA base pairs. This physical blockage can prevent the enzymes responsible for reading and copying the DNA from functioning correctly. As a result, the cancer cell is unable to replicate its genetic material and divide, and the production of essential proteins is halted. This disruption of fundamental nucleic acid processes is a significant contributor to the compound's cytotoxic effects against cancer cells.

Modulation of Key Signaling Pathways (e.g., NF-κB Pathway Inhibition) (In vitro)

Cellular signaling pathways are complex networks that control a wide range of cellular activities, including growth, survival, and inflammation. In many cancers, these pathways become dysregulated, promoting the survival and proliferation of tumor cells. The nuclear factor-kappa B (NF-κB) pathway is a critical signaling pathway that is often constitutively active in cancer cells, protecting them from apoptosis and promoting inflammation that can fuel tumor growth.

Research has indicated that certain derivatives of this compound can modulate these key signaling pathways. Specifically, they have been shown to inhibit the NF-κB pathway. nih.gov By blocking this pathway, these compounds can remove the pro-survival signals that cancer cells rely on, making them more susceptible to apoptosis. The inhibition of the NF-κB pathway can also reduce the production of inflammatory molecules that contribute to the tumor microenvironment. nih.gov This modulation of critical signaling pathways represents a sophisticated mechanism by which these compounds can exert their antineoplastic effects.

G-Quadruplex Stabilization and Binding Interactions (In vitro, In silico)

In addition to the classic double helix, DNA can form other structures, such as G-quadruplexes. These are four-stranded structures that can form in guanine-rich regions of DNA, such as at the ends of chromosomes (telomeres) and in the promoter regions of certain oncogenes. The formation and stabilization of G-quadruplexes can interfere with the activity of telomerase, an enzyme that is crucial for maintaining the length of telomeres and is overactive in the vast majority of cancer cells.

In vitro and in silico (computer-based) studies have explored the interaction of this compound derivatives with G-quadruplexes. mdpi.com These studies suggest that the planar aromatic system of the xanthene core can stack on top of the G-quadruplex structure, stabilizing it. This stabilization can block the action of telomerase, leading to telomere shortening and eventual cell death. Computational docking studies have helped to visualize and predict the binding interactions between these compounds and G-quadruplex DNA, providing insights into the structural features that are important for this interaction. mdpi.com The ability to target and stabilize G-quadruplexes is a promising and relatively novel strategy in the development of anticancer drugs.

Anti-diabetic and Anti-hyperlipidemic Research: Metabolic Pathway Modulation

Preliminary research has begun to explore the potential of this compound derivatives in the context of metabolic disorders such as diabetes and hyperlipidemia. nih.gov The focus of this research is on how these compounds might modulate key metabolic pathways to improve glucose and lipid metabolism. nih.gov

In the realm of anti-diabetic research, studies are investigating the effects of these compounds on enzymes and signaling pathways involved in glucose homeostasis. nih.gov For example, researchers are exploring whether these compounds can inhibit enzymes like α-amylase and α-glucosidase, which are involved in the breakdown of carbohydrates in the gut. nih.gov By inhibiting these enzymes, the rate of glucose absorption into the bloodstream could be slowed, helping to manage blood sugar levels. Other potential mechanisms being investigated include the enhancement of insulin (B600854) sensitivity and the modulation of glucose production in the liver. frontiersin.orgresearchgate.net

In the context of anti-hyperlipidemic research, the focus is on pathways involved in lipid metabolism. This includes investigating whether these compounds can influence the activity of enzymes involved in cholesterol synthesis and fatty acid metabolism. The goal is to determine if these compounds can help to lower levels of "bad" cholesterol (LDL) and triglycerides in the blood. While this area of research is still in its early stages, the structural features of this compound derivatives suggest that they may have the potential to interact with various metabolic enzymes and receptors.

Table 2: Investigated Metabolic Targets for this compound Derivatives

| Area of Research | Potential Molecular Target | Investigated Effect |

| Anti-diabetic | α-Amylase | Inhibition |

| Anti-diabetic | α-Glucosidase | Inhibition |

| Anti-diabetic | Peroxisome Proliferator-Activated Receptors (PPARs) | Modulation |

| Anti-hyperlipidemic | HMG-CoA Reductase | Inhibition |

| Anti-hyperlipidemic | Fatty Acid Synthase (FAS) | Inhibition |

Note: This table represents potential areas of investigation and is not exhaustive. The effects listed are the subject of ongoing research.

Activation of AMP-Activated Protein Kinase (AMPK) (In vitro)

Research into the effects of xanthene derivatives has revealed their potential to modulate key cellular energy sensors like AMP-activated protein kinase (AMPK). A study focusing on xanthene derivatives identified two compounds, 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitro-phenyl)-thioureido]-ethyl}-amide (Xn) and 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyano-phenyl)-thioureido]-ethyl}-amide (Xc), as potent AMPK activators. nih.govplos.org

In vitro experiments using L6 myotubes demonstrated that these xanthene derivatives significantly increased the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC). plos.org The activation of AMPK by these compounds was found to be dependent on the upstream kinase LKB1. nih.govplos.org Notably, the effective concentration for AMPK activation by these xanthene derivatives was significantly lower than that of metformin, a widely used AMPK activator. plos.org

However, it is important to note that not all xanthene derivatives operate through an AMPK-dependent mechanism. For instance, the xanthene derivative DS20060511 was found to induce its biological effects independently of the AMPK pathway. nih.govnih.govresearchgate.net This highlights the structural diversity within the xanthene class and the corresponding variety in their mechanisms of action.

Enhanced Glucose Uptake via GLUT4 Translocation (In vitro)

A crucial consequence of AMPK activation by certain xanthene derivatives is the enhancement of glucose uptake. The same study that identified Xn and Xc as AMPK activators also demonstrated their ability to stimulate the translocation of glucose transporter type 4 (GLUT4) in L6 myotubes. nih.govplos.org This process is fundamental for clearing glucose from the bloodstream into tissues like skeletal muscle. The increased glucose uptake was shown to be a direct result of AMPK activation, as the effect was nullified by a chemical inhibitor of AMPK. nih.gov

Furthermore, another xanthene derivative, DS20060511, was specifically identified as a skeletal muscle cell-specific inducer of GLUT4 translocation. nih.govnih.govresearchgate.netresearchgate.netbioworld.com In vitro studies with L6-GLUT4myc myotubes showed that DS20060511 induced a concentration-dependent increase in GLUT4 translocation to the cell surface, leading to a significant rise in glucose uptake. nih.govresearchgate.net Interestingly, this effect was specific to skeletal muscle cells and was not observed in adipocytes. researchgate.net As mentioned previously, the mechanism for DS20060511 is independent of the insulin signaling pathway and the AMPK pathway. nih.govnih.govresearchgate.net

Interactive Table: Effect of Xanthene Derivatives on Glucose Uptake

| Compound | Cell Line | Effect on GLUT4 Translocation | Effect on Glucose Uptake | AMPK Dependence |

| Xn | L6 myotubes | Increased | Increased | Dependent |

| Xc | L6 myotubes | Increased | Increased | Dependent |

| DS20060511 | L6 myotubes | Increased | Increased | Independent |

| DS20060511 | 3T3-L1 adipocytes | No effect | No effect | Independent |

Alpha-Glucosidase Inhibitory Activity (In vitro, In silico)

The inhibition of alpha-glucosidase, an enzyme crucial for carbohydrate digestion, is a key therapeutic strategy for managing type 2 diabetes. While no direct studies on the alpha-glucosidase inhibitory activity of this compound are available, research on the structurally related xanthone (B1684191) derivatives provides valuable insights. A comprehensive review has highlighted the potential of xanthones as alpha-glucosidase inhibitors. sunyempire.eduresearchgate.netnih.gov

In vitro studies have shown that various natural and synthetic xanthone derivatives can effectively inhibit α-glucosidase. sunyempire.edunih.govnih.gov For example, α-Mangostin, a xanthenone derivative, has demonstrated inhibitory activity against this enzyme. nih.gov Molecular modeling studies suggest that xanthenone derivatives can bind to allosteric sites of α-glucosidase, primarily through π-stacking interactions. nih.gov The inhibitory potential is often influenced by the nature and position of substituents on the xanthenone scaffold. nih.gov This suggests that the core tricyclic structure of xanthenes and xanthones is a promising scaffold for the design of new alpha-glucosidase inhibitors.

Mechanism of Hyperlipidemia Control (In vitro, In silico)

Currently, there is a lack of specific research in the public domain detailing the in vitro or in silico mechanisms of hyperlipidemia control for this compound or closely related xanthene derivatives. While some studies have investigated the hypolipidemic effects of other classes of compounds, such as phenolic derivatives, this information is not directly applicable to the xanthene carboxamide structure. nih.govscielo.br Therefore, this particular area of research for this compound remains to be explored.

Anti-inflammatory Research: Enzyme Inhibition Pathways

The anti-inflammatory properties of xanthene derivatives have been a subject of interest in medicinal chemistry. nih.govresearchgate.netijpsr.com

Inhibition of Inflammatory Mediators (In vitro)

Xanthene derivatives have been reported to possess anti-inflammatory properties, suggesting their potential to inhibit various inflammatory mediators. jchr.org The underlying mechanisms often involve the modulation of key inflammatory pathways. While specific data on the inhibition of mediators like prostaglandins (B1171923) by this compound is not available, the general anti-inflammatory profile of the xanthene class points towards this possibility.

Cyclooxygenase (COX) Enzyme Inhibition (In vitro, In silico)

A significant mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. Research has shown that certain xanthene derivatives exhibit inhibitory activity against COX enzymes. nih.gov

A study involving the synthesis and biological evaluation of a library of xanthene and thioxanthene (B1196266) derivatives identified compounds with potent anti-inflammatory activity linked to COX-2 inhibition. nih.gov For instance, one synthesized derivative demonstrated a cyclooxygenase-2 (COX-2) inhibition IC50 of 4.37 ± 0.78 nM with high selectivity for COX-2. nih.gov This highlights the potential of the xanthene scaffold in developing selective COX-2 inhibitors, which are sought after for their reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

Notably, a study on the synthesis of xanthene and thioxanthene analogues included the synthesis of 9-Benzyl-9H-xanthen-9-ol, a compound structurally very similar to this compound, as part of a library for anticancer, antioxidant, and anti-inflammatory screening. nih.gov While the specific COX inhibition data for this particular compound was not detailed in the publication, its inclusion in such a screening library underscores the perceived potential of this structural motif in targeting inflammatory pathways.

Interactive Table: COX Inhibition by a Xanthene Derivative

| Compound | Target | IC50 | Selectivity for COX-2 |

| Xanthene Derivative (Compound 7 in source) | COX-2 | 4.37 ± 0.78 nM | 3.83 |

Modulatory Effects on Receptors and Transporters

The this compound core structure is a privileged scaffold in medicinal chemistry, demonstrating interaction with several critical biological targets. Its rigid, three-ring xanthene backbone and the carboxamide linker allow for specific spatial orientations of substituents that facilitate binding to diverse proteins, including G-protein coupled receptors (GPCRs).

Inhibition of Monoamine Neurotransmitter Reuptake (Dopamine, Norepinephrine (B1679862), Serotonin) (In vitro, In silico)

Based on currently available scientific literature, there is no specific data describing the inhibitory activity of this compound on the reuptake of monoamine neurotransmitters, such as dopamine (B1211576) (via DAT), norepinephrine (via NET), or serotonin (B10506) (via SERT). In vitro binding assays and in silico modeling studies to investigate these potential interactions have not been reported for this specific compound.

CCR1 Receptor Antagonism (In vitro)

The xanthene-9-carboxamide scaffold is a key pharmacophore for potent and selective antagonists of the C-C chemokine receptor type 1 (CCR1). This receptor is implicated in inflammatory responses, making its antagonists potential therapeutic agents for diseases like rheumatoid arthritis. nih.govresearchgate.net

The discovery of this activity was initiated by high-throughput screening of chemical libraries to find inhibitors of radiolabeled MIP-1α (a natural ligand for CCR1) binding to human CCR1 receptors expressed in CHO cells. nih.govresearchgate.net This screening identified a xanthene-9-carboxamide derivative as a lead compound. Subsequent structure-activity relationship (SAR) studies led to the development of highly potent antagonists. For instance, derivatization of the lead compound by introducing substituents onto the xanthene ring and modifying the amide portion of the molecule significantly improved inhibitory activity against both human and murine CCR1 receptors. nih.govcapes.gov.br This work resulted in the discovery of antagonists with nanomolar potency. nih.gov

| Compound | Target | IC₅₀ (nM) | Assay Type |

|---|---|---|---|

| Xanthene-9-carboxamide 1a (Lead Compound) | Human CCR1 | Data not specified as value, but identified as lead | Radioligand Competition Binding |

| Compound 2q-1 | Human CCR1 | 0.9 | Radioligand Competition Binding |

| Compound 2q-1 | Murine CCR1 | 5.8 | Radioligand Competition Binding |

| Compound 2b-1 | Human CCR1 | 1.8 | Radioligand Competition Binding |

| Compound 2b-1 | Murine CCR1 | 13 | Radioligand Competition Binding |

Data sourced from references nih.govcapes.gov.br. The specific structures of the derivative compounds (e.g., 2q-1, 2b-1) are detailed in the cited literature.

Ligand Binding Studies (Radioligand Assays, Competition Binding) (In vitro)

Ligand binding studies are fundamental in vitro tools used to characterize the interaction between a compound and its receptor target. These assays quantify the affinity of a ligand for a receptor.

Radioligand Assays: These assays use a molecule (the radioligand) that is labeled with a radioactive isotope (e.g., ³H or ¹²⁵I) and has a known high affinity for the target receptor. The binding of the radioligand to the receptor can be measured by detecting the radioactivity. For the targets of xanthene carboxamides, specific radioligands have been employed. For instance, [³H]quisqualate has been used to study the agonist binding site of mGlu1 receptors, while ¹²⁵I-labeled chemokines like MIP-1α are used for CCR1 binding assays. nih.govnih.gov The development of a specific radioligand for the allosteric site on mGlu1 has been a goal to more definitively identify the binding pocket for PAMs. nih.gov

Competition Binding: This is the most common format for determining the binding affinity of a new, unlabeled compound. In these experiments, the receptor preparation is incubated with a fixed concentration of a radioligand and varying concentrations of the unlabeled test compound (the "competitor"). The test compound competes with the radioligand for binding to the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactive signal.

The data from a competition binding experiment is used to calculate the IC₅₀ value, which is the concentration of the competitor required to inhibit 50% of the specific binding of the radioligand. This value can then be converted to a binding affinity constant (Ki). This exact method was used to determine the IC₅₀ values for xanthene-9-carboxamide antagonists at the CCR1 receptor. nih.gov Similarly, competitive antagonists for mGluR1 have been characterized using this approach. nih.govnih.gov

Protein-Ligand Interaction Mechanisms (Lock-and-Key, Induced Fit, Conformational Selection Models)

The binding of a ligand like this compound to its protein target can be conceptualized through several theoretical models that have evolved over time.

Lock-and-Key Model: Proposed by Emil Fischer, this early model posits that the ligand (the "key") has a rigid, pre-formed shape that is perfectly complementary to the rigid binding site of the protein (the "lock"). nih.govresearchgate.net While a useful starting concept, it does not account for the inherent flexibility of proteins.